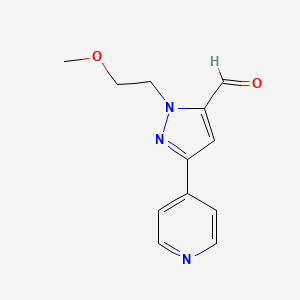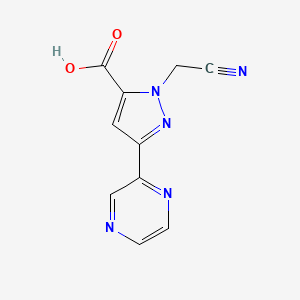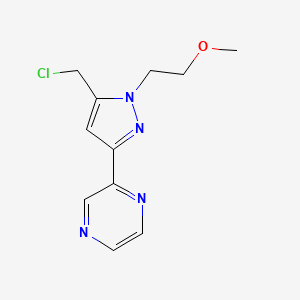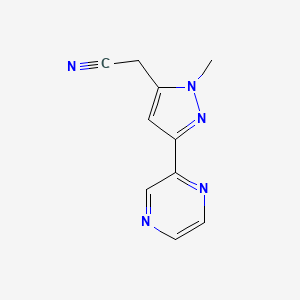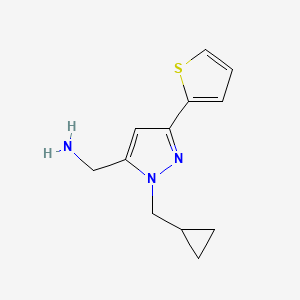
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, also known as CMT, is a novel synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. CMT is a member of the pyrazole family of compounds, which are known for their ability to bind to certain molecules and thus alter their properties and functions. CMT has been found to be particularly effective in targeting molecules involved in a variety of biochemical and physiological pathways, making it a promising tool for a variety of research applications.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Cannabinoid Receptor Antagonists
This compound has been studied for its potential as a selective antagonist of the cannabinoid-1 (CB1) receptor . The CB1 receptor is a significant target in the treatment of obesity, addiction, and pain management. Derivatives of this compound have shown promise in molecular docking studies, indicating high affinity and selectivity for the inactive conformation of the CB1 receptor, which could lead to the development of new therapeutic agents .
Chemical Analysis: Chromatography Standards
Due to its distinct chemical structure, this compound can serve as a standard or reference material in chromatographic analysis techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), aiding in the identification and quantification of similar compounds .
Computational Chemistry: QSAR Modeling
The compound’s structure can be used in Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of related molecules. This application is crucial in drug design, where predicting the activity of new compounds can save significant time and resources in the drug discovery process .
Analytical Chemistry: Spectroscopy
The compound’s unique structure makes it suitable for spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-Vis) spectroscopy. These studies can provide valuable information about the electronic and structural properties of the compound, which is beneficial for further chemical research and development .
Propiedades
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXATSWUGALGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



